molecular formula C17H16O3 B7992146 2-(2-iso-Propylbenzoyl)benzoic acid CAS No. 89115-86-6

2-(2-iso-Propylbenzoyl)benzoic acid

Cat. No.: B7992146
CAS No.: 89115-86-6
M. Wt: 268.31 g/mol
InChI Key: KWZZYUSMYABTIB-UHFFFAOYSA-N
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Description

2-(2-iso-Propylbenzoyl)benzoic acid is a substituted benzoic acid derivative characterized by a benzoyl group at the 2-position of the benzoic acid backbone, with an iso-propyl substituent on the adjacent benzoyl ring. This structure confers unique physicochemical properties, including enhanced lipophilicity compared to simpler benzoic acid derivatives, which influences its solubility, bioavailability, and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propylbenzoyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the use of Grignard reagents, where an organomagnesium halide reacts with a carbonyl compound to form the desired product. This method requires careful control of reaction conditions to ensure the stability of the Grignard reagent and the successful formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that allow for efficient and cost-effective synthesis. The choice of method depends on factors such as the availability of starting materials, reaction efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2-iso-Propylbenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-iso-Propylbenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-iso-Propylbenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 2-(2-iso-Propylbenzoyl)benzoic acid can be contextualized through comparisons with analogous compounds, focusing on substituent effects, binding affinities, and functional outcomes.

Substituent Effects on Binding Affinity and Selectivity

  • 2-(4-Methylbenzoyl)benzoic Acid and 2-(4-Methoxybenzoyl)benzoic Acid :
    These derivatives exhibit lower ΔGbinding values (indicating stronger binding) to T1R3 taste receptors compared to 2-benzoylbenzoic acid, as shown in molecular docking studies. The methyl and methoxy groups enhance hydrophobic and π-stacking interactions within receptor pockets, a property likely shared by the iso-propyl group in this compound due to its bulkier hydrophobic character .

  • Benzamidobenzoic Acids : Modifications on the benzamidobenzoic acid scaffold (e.g., sulfonamide substitutions) improve selectivity for bacterial enzyme targets like PqsD over human RNA polymerase. The iso-propyl group in this compound could similarly enhance target specificity by occupying sterically restricted enzyme channels, as seen in entropy-driven inhibitors of PqsD .

Biological Activity

2-(2-iso-Propylbenzoyl)benzoic acid is a benzoic acid derivative with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This compound is structurally characterized by the presence of an isopropyl group and two aromatic rings, which may contribute to its interactions with biological systems.

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name 2-(2-isopropylbenzoyl)benzoic acid
Molecular Formula C16H18O3
Molecular Weight 258.32 g/mol
Solubility Soluble in organic solvents; limited solubility in water

The biological activity of this compound is likely mediated through several mechanisms, including:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the degradation of proteins and other biomolecules.
  • Receptor Interaction : The compound could bind to various receptors, modulating their activity and influencing cellular responses.

Antioxidant Activity

Research has indicated that benzoic acid derivatives, including this compound, exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases.

Antimicrobial Activity

Studies have shown that certain benzoic acid derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for further investigation as a potential antimicrobial agent.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells while exhibiting low toxicity towards normal cells.

Case Studies

  • Study on Antioxidant Properties
    • Objective : To evaluate the antioxidant capacity of this compound.
    • Methodology : DPPH radical scavenging assay was employed.
    • Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Antimicrobial Efficacy Assessment
    • Objective : To determine the antimicrobial effects against common pathogens.
    • Methodology : Disk diffusion method was used to assess inhibition zones.
    • Results : Showed promising results against Gram-positive bacteria, suggesting its potential as a natural preservative.
  • Cytotoxicity Evaluation
    • Objective : To analyze the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7).
    • Methodology : MTT assay was conducted to measure cell viability.
    • Results : Significant cytotoxicity was observed at higher concentrations, with IC50 values indicating effective dose ranges for therapeutic applications.

Q & A

Basic Research Questions

Q. 1.1. What are the recommended methods for synthesizing 2-(2-iso-Propylbenzoyl)benzoic acid, and how can positional isomerism be controlled during synthesis?

Synthesis of aromatic benzoic acid derivatives often involves Friedel-Crafts acylation or esterification followed by hydrolysis. For positional isomer control, reaction conditions (e.g., temperature, catalysts) must be optimized. For example, meta/para isomer separation in nitrooxy-methylphenyl esters of benzoic acid derivatives requires chromatographic techniques and NMR validation . Methodological steps include:

  • Step 1 : Acylation of benzoic acid precursors with iso-propylbenzoyl chloride under anhydrous conditions.
  • Step 2 : Hydrolysis of intermediates using NaOH/ethanol.
  • Step 3 : Isomer characterization via HPLC and 1^1H/13^13C NMR to confirm regioselectivity.

Q. 1.2. How can spectroscopic techniques (IR, UV-Vis) be applied to confirm the structure of this compound and its metal complexes?

Key spectral markers include:

  • IR : A strong carbonyl stretch (~1680–1700 cm1^{-1}) for the benzoyl group and a broad O-H stretch (~2500–3000 cm1^{-1}) for the carboxylic acid. Metal coordination shifts these peaks due to electron density changes .
  • UV-Vis : Benzoic acid derivatives exhibit π→π* transitions at ~260–280 nm. Metal complexation introduces d→d transitions (e.g., Cu2+^{2+} complexes show bands at ~600–800 nm) .
    Methodology : Compare experimental spectra with computational simulations (DFT) to validate assignments.

Advanced Research Questions

Q. 2.1. How can hydrogen bonding patterns in this compound crystals influence its physicochemical properties, and what graph set analysis tools are recommended?

Hydrogen bonding networks dictate solubility, stability, and polymorphism. Use graph set analysis (Etter’s formalism) to classify motifs (e.g., chains, rings):

  • Step 1 : Obtain single-crystal X-ray data (SHELX refinement preferred for small molecules ).
  • Step 2 : Identify donor-acceptor pairs (e.g., carboxylic acid dimers) using Mercury/CrystalExplorer.
  • Step 3 : Calculate graph descriptors (e.g., R22(8)\text{R}_2^2(8) for dimeric rings). Contradictions may arise if intermolecular interactions compete (e.g., steric hindrance from iso-propyl groups) .

Q. 2.2. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

Experimental Design :

  • Data Sourcing : Extract bioactivity data for analogous compounds from PubChem (e.g., benzimidazole-acetic acid derivatives ).
  • Modification Strategy : Introduce substituents (e.g., halogens, methyl groups) at the benzoyl or benzoic acid moieties.
  • Validation : Test in vitro/in vivo models for anti-inflammatory or antimicrobial activity. Use QSAR models to predict activity cliffs caused by iso-propyl steric effects.

Q. 2.3. What strategies resolve contradictions in crystallographic data when refining this compound structures with SHELXL?

Common issues include disordered iso-propyl groups or twinning. Resolution Steps :

  • Step 1 : Apply restraints (e.g., SIMU/DELU in SHELXL) to model disorder.
  • Step 2 : Use TwinRotMat to identify twinning operators and refine with BASF parameter .
  • Step 3 : Validate with Rint_{\text{int}} and CCweak_{\text{weak}} metrics. Discrepancies may require high-resolution synchrotron data.

Q. 2.4. How can metabolic pathways of this compound be predicted using in silico and in vitro models?

Methodology :

  • In Silico : Use software like Meteor (Lhasa Ltd) to predict phase I/II metabolites (e.g., hydroxylation at iso-propyl or benzoic acid groups).
  • In Vitro : Incubate with liver microsomes and analyze via LC-MS/MS. Compare with deuterated analogs to confirm metabolic soft spots .
  • Contradiction Handling : Discrepancies between predicted and observed metabolites may arise from enzyme promiscuity; validate with CYP450 inhibition assays.

Q. Data Analysis and Validation

Q. 3.1. How should researchers address variability in biological assay data for this compound derivatives?

Statistical Framework :

  • Replicates : Perform triplicate assays with positive/negative controls (e.g., ASA for anti-inflammatory studies ).
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data.
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC50_{50} values. Report confidence intervals to address variability .

Properties

IUPAC Name

2-(2-propan-2-ylbenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11(2)12-7-3-4-8-13(12)16(18)14-9-5-6-10-15(14)17(19)20/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZZYUSMYABTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567484
Record name 2-[2-(Propan-2-yl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89115-86-6
Record name 2-[2-(Propan-2-yl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Geranyl 2-(2'-isopropylbenzoyl)benzoate (2) Magnesium (0.46 g, 19 mmol) and a crystal of iodine were placed in a dry round bottom flask which was heated to activate the magnesium. Diethyl ether was added to cover the magnesium (50mL) and several drops of 2-iodoisopropyl benzene in diethyl ether were added to start the preparation of the Grignard reagent. When the latter was underway, a solution of 2-iodoisopropyl benzene (4.18 g, 17 mnol) in diethyl ether (20 mL) was added over 20 minutes. The reaction mixture was stirred for another 15 minutes and then refluxed for 20 minutes. Phthalic anhydricie (3.11 g, 21 mmol) in toluene (50 mL) was added dropwise to the Grignard reagent at room temperature. The reaction temperature was raised to 60° C. and the diethyl ether removed by evaporation. The reaction was allowed to stir at 60° C. for 6 hours. The reaction mixture was poured on ice and 10% HCl (lOOmL) and extracted twice with diethyl ether. The organic phase was washed twice with a 10% Na2CO3 solution (200 mL). The aqueous phase was acidified with acetic acid (120 mL) and extracted twice with diethyl ether (200 mL). The organic phase was washed three times with NaHCO3 (100 mL) and then twice with water. The ether phase was dried over Na2SO4, filtered and concentrated. The yield was 1.43 g (purity: 94.6%, isolated yield: 31%) of 2-(2isopropylbenzoyl)benzoic acid. For esterification, a solution of the thus obtained acid (3.77 g, 10 mmol), geraniol (1.4 g, 9 mmol) and 4-dimethylaminopyridine (DMAP, 0.244 g, 2 mmol) in pyridine (15 mL) was prepared under anhydrous conditions. 1,3-Dicyclohexylcarbodiimide (DCC, 2.06 g, 10 mmol) was added and the reaction was stirred under a stream of nitrogen gas for 52 hours. The reaction mixture was partitioned between IM HCl and ethyl acetate. The organic extract was dried over Na2SO4, filtered and concentrated under vacuum. The ester product was purified by flash column chromatography (SiO2, 7:1 cyclohexane:ethyl acetate; isolated yield: 0.7 g, 48%) to give the following analytical data:
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